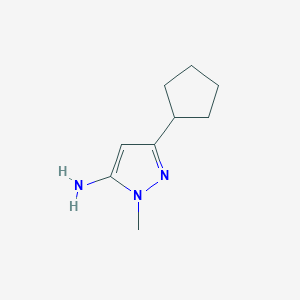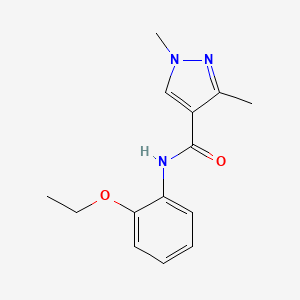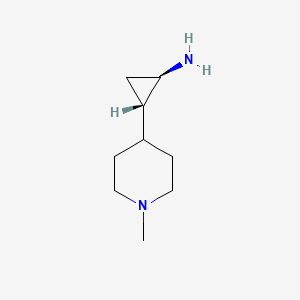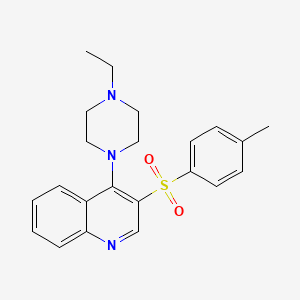
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline, also known as EPIQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPIQ belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
H4 Receptor Ligands and Anti-inflammatory Properties
A study on designing and synthesizing new ligands for the human histamine H4 receptor (H4R) identified compounds with significant anti-inflammatory properties. Among these, derivatives of the quinoline scaffold demonstrated potent H4R ligand activities, with nanomolar affinities, and showed promising results in vivo for reducing inflammation in animal models (Smits et al., 2008).
Antimicrobial and Antitubercular Activity
Quinoline derivatives have been explored for their potential as antimicrobial and antitubercular agents. For instance, some quinoline-azosulfonamide compounds showed significant antibacterial and antifungal activities, with certain derivatives also exhibiting notable antitubercular effects (Iosr Journals et al., 2012).
Cytotoxic and Anticancer Activities
Research into benzo[b][1,6]naphthyridine derivatives related to quinoline structures has revealed compounds with potent cytotoxic activities against various cancer cell lines. These studies suggest the potential of quinoline derivatives in cancer treatment, highlighting their effectiveness in vitro and in some cases, their curative properties in animal models of cancer (Deady et al., 2003).
Anticonvulsant Properties
Compounds derived from the quinoline framework, such as styryltetrazolo[1,5-a]quinoxalines and styryl[1,2,4]triazolo[4,3-a]quinoxalines, have been studied for their anticonvulsant activities. These studies have led to the identification of molecules with promising anticonvulsant properties, contributing to the development of new therapeutic options for seizure disorders (Wagle et al., 2009).
Dual Action H1/H4 Receptor Ligands
Investigations into quinazoline-containing compounds have led to the discovery of dual-action ligands for the human histamine H1 and H4 receptors. These findings suggest potential therapeutic benefits for compounds that can target multiple histamine receptors simultaneously, offering a novel approach to treating inflammatory and allergic conditions (Smits et al., 2008).
Propiedades
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVMEZXBKVGIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

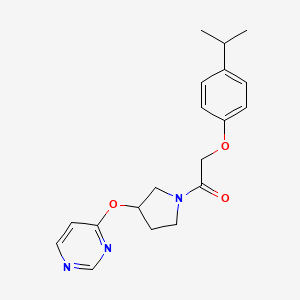

![5-[(4-Methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2382487.png)

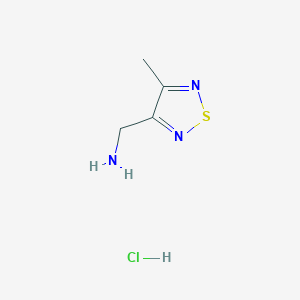
![N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2382491.png)
![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2382492.png)
![N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2382494.png)

![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)
![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)
